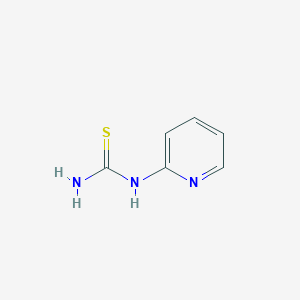

1-(Pyridin-2-yl)thiourea

Vue d'ensemble

Description

1-(Pyridin-2-yl)thiourea is an organosulfur compound with the molecular formula C6H7N3S. It is a derivative of thiourea where one of the hydrogen atoms is replaced by a pyridin-2-yl group. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Méthodes De Préparation

1-(Pyridin-2-yl)thiourea can be synthesized through several methods. One common synthetic route involves the reaction of pyridine-2-amine with thiocyanate in the presence of a base. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or acetonitrile .

Reaction Conditions:

Reagents: Pyridine-2-amine, thiocyanate

Solvent: Ethanol or acetonitrile

Temperature: Reflux

Time: Several hours

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Cyclocondensation Reactions

1-(Pyridin-2-yl)thiourea acts as an S,N-binucleophile in [2+3]-cyclocondensation reactions. For example:

-

Reaction with 2-chloroacetylacetone yields 4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl derivatives via a cyclocondensation mechanism (Scheme 1) .

-

The thiazole product retains the pyridinylamino group, confirmed by NMR (doublets at 7.12–7.69 ppm, ) and X-ray crystallography (torsion angle S1-C2-N6-C7 = 2.71°) .

Claisen-Schmidt and Michael Additions

The enone-containing derivatives of this compound undergo further transformations:

-

Claisen-Schmidt condensation with 2-fluorobenzaldehyde produces (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one (80% yield with -BuOK catalyst) .

-

Michael addition with 4-(2-mercaptoacetylamino)-benzoic acid ethyl ester forms adducts (80% yield) using -methylpiperidine as a base .

Heterocycle Formation via Hydrazine Reactions

Reaction conditions dictate product diversity:

Organomediated Benzoyl Cleavage

A novel method enables synthesis of 1-(6-nitropyridin-2-yl)thiourea:

| Entry | Substrate | Solvent | Time (min) | Product | Yield |

|---|---|---|---|---|---|

| 1 | 17 | THF | 5 | 18 | 99% |

| 2 | 11 | THF | 30 | 19 | 98% |

| 3 | 7a | Toluene | 10 | 20 | 95% |

The mechanism involves diamine-mediated cleavage of benzoyl groups, forming cyclic intermediates (e.g., II and III ) .

Stability and Spectral Characterization

Applications De Recherche Scientifique

Organic Synthesis

1-(Pyridin-2-yl)thiourea serves as a crucial building block in the synthesis of heterocyclic compounds. It is particularly noted for its role as a catalyst in various organic reactions, including:

- Synthesis of Heterocycles : It is employed in the development of N-(pyridin-2-yl)thiazol-2-amine derivatives, which are essential for constructing bioactive compounds used in pharmaceuticals .

- Polymer Production : The compound contributes to the synthesis of polymers and dyes, enhancing the properties and functionalities of these materials .

Medicinal Chemistry

The compound has shown promising results in pharmacological applications:

- Anti-Prion Agents : Recent studies have highlighted its potential in synthesizing PET imaging ligands for studying prion diseases. For instance, 1-(6-nitropyridin-2-yl)thiourea was utilized to develop a PET tracer that demonstrated significant accumulation in brain regions affected by prion pathology .

- Antitumor Activity : Research indicates that derivatives of this compound exhibit antitumor properties. For example, certain pyridine-thiazole hybrids derived from this thiourea showed selective cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells .

Enzyme Inhibition Studies

This compound is also utilized in enzyme kinetics studies due to its ability to inhibit specific enzyme activities. This property makes it valuable for investigating enzyme mechanisms and screening potential drug candidates .

Coordination Chemistry

The compound has been extensively studied for its ability to form coordination complexes with metals. These complexes often exhibit enhanced biological activities and are used in various applications, including:

- Chemosensors : Thiourea derivatives are known for their ability to act as chemosensors due to their selective binding properties .

- Organocatalysis : The compound's derivatives have been explored as organocatalysts in several reactions, showcasing their effectiveness in promoting chemical transformations under mild conditions .

Materials Science

In materials science, this compound derivatives have been employed as:

- Flame Retardants : Their thermal stability and chemical properties make them suitable for use in flame-retardant materials.

- Thermal Stabilizers : They are also used to enhance the thermal stability of polymers and other materials .

Table 1: Biological Activities of this compound Derivatives

Table 2: Synthetic Applications of this compound

Mécanisme D'action

The mechanism of action of 1-(Pyridin-2-yl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its biological activity is attributed to its ability to inhibit enzymes and disrupt cellular processes .

Molecular Targets and Pathways:

- Enzyme inhibition

- Metal ion coordination

- Disruption of cellular processes

Comparaison Avec Des Composés Similaires

1-(Pyridin-2-yl)thiourea can be compared with other thiourea derivatives and pyridine-containing compounds. Similar compounds include:

Thiourea: The parent compound with a simpler structure and broader applications in organic synthesis.

N-Phenylthiourea: A derivative with a phenyl group instead of a pyridin-2-yl group, used in different biological and industrial applications.

2-Pyridinylthiourea: Another pyridine-substituted thiourea with similar properties but different reactivity and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate and its biological activities make it a valuable compound in various research fields .

Activité Biologique

1-(Pyridin-2-yl)thiourea is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antibacterial, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure

This compound features a pyridine ring attached to a thiourea functional group. The general structure can be represented as follows:

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound and its derivatives. One study reported that this compound exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer). The IC50 values for these cell lines were found to be approximately 7.5 µg/mL for MCF-7 and 5.9 µg/mL for HepG2, indicating potent activity .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) | % Inhibition |

|---|---|---|

| MCF-7 | 7.5 | 70.98 |

| HepG2 | 5.9 | 65.00 |

| HeLa | Not specified | >61 |

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to significant changes in mitochondrial membrane potential and increased apoptotic cell populations, suggesting that it may activate intrinsic apoptotic pathways .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It was found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes. The compound demonstrated an IC50 value of 0.25 µg/mL against S. aureus DNA gyrase, indicating strong antibacterial activity .

Table 2: Antibacterial Activity

| Bacterial Strain | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Streptococcus pyogenes | 0.5–1 |

Antiviral Activity

In addition to its anticancer and antibacterial properties, this compound has shown potential antiviral activity. A study investigated its efficacy against several viral strains, including murine norovirus and chikungunya virus, reporting EC50 values greater than 0.3 µM, which indicates moderate antiviral potential .

Table 3: Antiviral Activity

| Viral Strain | EC50 (µM) |

|---|---|

| Murine Norovirus | >0.3 |

| Chikungunya Virus | >0.3 |

Case Studies

Several case studies highlight the therapeutic potential of thiourea derivatives, including those based on the pyridine structure:

- Urease Inhibition : N,N'-Bis(3-pyridinylmethyl)thiourea has been identified as a potent urease inhibitor, significantly extending the lifetime of catheters in clinical settings .

- Combination Therapies : The use of this compound in combination with other chemotherapeutic agents has been explored to enhance its efficacy against resistant cancer cell lines.

Propriétés

IUPAC Name |

pyridin-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-6(10)9-5-3-1-2-4-8-5/h1-4H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUHLANJIVXTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363424 | |

| Record name | 2-pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14294-11-2 | |

| Record name | 14294-11-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Pyridyl)-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.